molecular formula C6H4Cl2 B045396 1,2-Dichlorobenzene CAS No. 95-50-1

1,2-Dichlorobenzene

Cat. No. B045396
CAS RN: 95-50-1
M. Wt: 147 g/mol
InChI Key: RFFLAFLAYFXFSW-UHFFFAOYSA-N
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Description

1,2-Dichlorobenzene, also known as orthodichlorobenzene (ODCB), is an aryl chloride and isomer of dichlorobenzene with the formula C6H4Cl2 . This colourless liquid is poorly soluble in water but miscible with most organic solvents . It is a derivative of benzene, consisting of two adjacent chlorine atoms .


Synthesis Analysis

1,2-Dichlorobenzene is obtained as a side-product of the production of chlorobenzene: C6H5Cl + Cl2 → C6H4Cl2 + HCl . The reaction also affords the 1,4- and small amounts of the 1,3-isomer .


Molecular Structure Analysis

The molecular formula of 1,2-Dichlorobenzene is C6H4Cl2 . Its average mass is 147.002 Da and its monoisotopic mass is 145.969009 Da .


Chemical Reactions Analysis

1,2-Dichlorobenzene is used as a precursor for agrochemicals, as a solvent for fullerenes, as an insecticide, and in softening and removing carbon-based contamination on metal surfaces .


Physical And Chemical Properties Analysis

1,2-Dichlorobenzene is a colourless liquid with a naphthalene-like odor . It has a density of 1.30 g/cm3, a melting point of -17.03 °C, and a boiling point of 180.19 °C . It is poorly soluble in water but miscible with most organic solvents .

Scientific Research Applications

  • Environmental and Healthcare Safety : A study developed a highly sensitive 1,2-dichlorobenzene chemi-sensor using solvothermally prepared FeO/CdO nanocubes, indicating its applications in detecting environmental pollutants for safety purposes (Rahman, Alam, & Asiri, 2018).

  • Catalytic Oxidation : Catalytic oxidation of 1,2-dichlorobenzene over V2O5/Al2O3 catalysts is studied for producing phenolates, maleates, and carboxylates. This indicates its role in chemical synthesis and environmental remediation processes (Krishnamoorthy & Amiridis, 1999).

  • Toxicological Studies : The substance's toxicological effects have been studied, showing liver necrosis at certain dosages in animal models. This research is critical for understanding its safety and environmental impact (1985).

  • Soil Microbial Response : Studies show that in the presence of decaying plant roots, microbial biomass increases, leading to enhanced degradation of 1,2-dichlorobenzene. This research is significant for environmental bioremediation strategies (Meharg et al., 1998).

  • Combustion and Thermal Decomposition : Research explores the flameless thermal decomposition of 1,2-dichlorobenzene and its intermediates, contributing to understanding its behavior in industrial and environmental contexts (Kluwe, Kaimann, Lorber, & Köcker, 1991).

Safety And Hazards

1,2-Dichlorobenzene is mildly toxic and can cause respiratory tract irritation, skin irritation, and eye irritation . It has a flash point of 66 °C and explosive limits of 2.2%-9.2% .

Future Directions

The global industrial structure has undergone significant changes since the twenty-first century, making a severe problem of chlorobenzene pollution in soil and groundwater . This issue receives increasing attention due to the high toxicity, persistence, and bioaccumulation of chlorobenzenes . Future research in this field will likely focus on unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies .

properties

IUPAC Name

1,2-dichlorobenzene
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InChI

InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H
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InChI Key

RFFLAFLAYFXFSW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)Cl)Cl
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Molecular Formula

C6H4Cl2
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DSSTOX Substance ID

DTXSID6020430
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Molecular Weight

147.00 g/mol
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Physical Description

O-dichlorobenzene appears as a clear colorless liquid with a pleasant odor. Denser than water and insoluble in water. Flash point 150 °F. Toxic by inhalation and ingestion. Used to make other chemicals, solvents, fumigants and insecticides and for many other uses., Liquid, Colorless to pale-yellow liquid with a pleasant, aromatic odor.(herbicide); [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a pleasant, aromatic odor., Colorless to pale-yellow liquid with a pleasant, aromatic odor. [herbicide]
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Boiling Point

356.9 °F at 760 mmHg (NTP, 1992), 180.1 °C at 760 mm Hg, 180-183 °C, 357 °F
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Flash Point

151 °F (NTP, 1992), 151 °F, 155 °F (Open Cup); 151 °F (Closed Cup), 68 °C, closed cup; 74 °C, open cup, 66 °C c.c.
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Solubility

less than 1 mg/mL at 76.1 °F (NTP, 1992), Miscible with alcohol, ether, benzene., In water, 156 mg/L at 25 °C, Solubility in water: very poor, 0.01%
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Density

1.306 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3059 g/mL at 20 °C/4 °C, Saturated liquid density 81.45 lb/cu ft @ 70 °F, Saturated vapor density= 0.00065 lb/cu ft @ 70 °F, Relative density (water = 1): 1.3, 1.306, 1.30
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Vapor Density

5.05 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.05 (Air = 1), Relative vapor density (air = 1): 5.1, 5.05
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Vapor Pressure

1 mmHg at 68 °F ; 1.5 mmHg at 77 °F (NTP, 1992), 1.36 [mmHg], 1.36 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.16, 1 mmHg@68 °F, 1.5 mmHg@77 °F, 1 mmHg
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Mechanism of Action

1,2-dichlorobenzene (1,2-DCB), an industrial solvent, is a known hepatotoxicant. Two oxidative events in the liver contribute to 1,2-DCB-induced liver injury: an initial hepatocellular oxidative stress, followed by oxidant stress associated with an inflammatory response. We hypothesize that the initial hepatocellular oxidative event triggers molecular and cellular processes within hepatocytes that lead to the production of factors that contribute to Kupffer cell (KC) activation and upregulation of the inflammatory cascade. To investigate the molecular effects of 1,2-DCB, primary cultures of Fischer-344 (F-344) and Sprague-Dawley (SD) rat hepatocytes were incubated with 1,2-DCB (3.6-12.4 umol) and examined for enhanced DNA-binding activity of the oxidant-sensitive transcription factors activator protein-1 (AP-1), nuclear factor-kappa B (NF-kappaB), and electrophile responsive element (EpRE), and production and release of the chemokine cytokine-induced neutrophil chemoattractant (CINC). In F-344 rat hepatocytes, the activities of AP-1 and NF-kappaB were increased by as much as 3-fold by 6 h of 1,2-DCB treatment, when compared to control. Nuclear translocation of EpRE was also enhanced by 3-fold and occurred 2 h following 1,2-DCB treatment. These events were greater in F-344 than in SD rat hepatocytes incubated with 1,2-DCB. Moreover, F-344 rat hepatocytes produced and released CINC following incubation with 1,2-DCB, but SD rat hepatocytes did not. Lastly, conditioned media from 1,2-DCB-treated F-344 rat hepatocytes stimulated KC activity as determined by enhanced NF-kappaB-binding activity and increased nitric oxide production. Collectively, these data suggest that the mechanisms of 1,2-DCB-induced hepatotoxicity involve intercellular communication whereby compromised hepatocytes may signal KC activation via the production and release of oxidant-sensitive chemokines and cytokines., ... Although, hepatotoxic injury of o-DCB is greater in Fischer 344 (F344) when compared with Sprague Dawley (S-D) rats, this interstrain difference does not transcend into any difference in lethal effects of o-DCB. Interstrain difference in compensatory tissue repair has been suggested as the underlying mechanism for the lack of strain differences in lethality ... The objectives of the present study were (1) to investigate if the differences in compensatory tissue repair are reflected in differential protooncogene expression in S-D versus F344 rat livers and (2) to investigate if changes in protooncogene expression could explain the decrease and delay in tissue repair response beyond a threshold of 0.6 mL o-DCB/kg. Male S-D and F344 rats (8/9 weeks old) were administered either 0.6 or 1.2 mL o-DCB/kg and changes in expression of protooncogenes c-myc (immediate early) and Ha-ras (delayed early) were examined over a time course. Findings of this study indicate that the timing and extent of c-myc and Ha-ras expression varies in the two strains following administration of o-DCB. ..., The more pronounced toxicity to the liver of the ortho-isomer has been associated with a more pronounced binding of the compound or its intermediate metabolites to liver proteins..., para-Dichlorobenzene, but not ortho-dichlorobenzene, induces renal tumors specifically in male rats. There is substantial evidence that para-dichlorobenzene induces these tumors through an alpha2u-globulin-associated response. Although para-dichlorobenzene does not bind to DNA in the male rat kidney, there is weak evidence that it binds to DNA in several tissues in treated mice. Both ortho- and para-dichlorobenzene have been reported to bind to proteins and DNA in the same mouse tissues. No attempt was made to isolate any DNA adducts. The data available on the genotoxicity of para-dichlorobenzene and ortho-dichlorobenzene also do not allow any distinction to be made between these two compounds, which differ significantly in their tumorigenicity: ortho-dichlorobenzene does not cause tumors, whereas para-dichlorobenzene causes liver tumors in mice and kidney tumors in male rats. Overall, the data on genotoxicity do not support a mechanism for renal-cell tumor induction in rats involving direct interaction of para-dichlorobenzene with DNA. Therefore, the overall data, including those on genotoxicity, indicate that para-dichlorobenzene causes renal tumors in male rats through an alpha2u-globulin associated response.
Record name 1,2-DICHLOROBENZENE
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Impurities

1,4-dichlorobenzene /at/ 0.5-l% w/w., High purity grade: less than 0.2% 1,2,4-trichlorobenzene and less than 0.005% monochlorobenzene. Technical grade: less than 19.0% other dichlorobenzenes isomers, less than 1.0% trichlorobenzenes & less than 0.05% monochlorobenzene.
Record name 1,2-DICHLOROBENZENE
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Product Name

1,2-Dichlorobenzene

Color/Form

Colorless liquid, Colorless to pale-yellow liquid ...

CAS RN

95-50-1; 25321-22-6(mixedisomers), 95-50-1
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Melting Point

1 °F (NTP, 1992), -16.7 °C, -17 °C, 1 °F
Record name O-DICHLOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichlorobenzene
Reactant of Route 2
1,2-Dichlorobenzene
Reactant of Route 3
1,2-Dichlorobenzene
Reactant of Route 4
1,2-Dichlorobenzene
Reactant of Route 5
1,2-Dichlorobenzene
Reactant of Route 6
1,2-Dichlorobenzene

Citations

For This Compound
40,500
Citations
SB Fagan, AG Souza Filho, JOG Lima, JM Filho… - Nano Letters, 2004 - ACS Publications
The interaction of 1,2-dichlorobenzene (DCB) with carbon nanotubes is analyzed by experimental and theoretical methods. Using first-principles calculations we studied the structural …
Number of citations: 184 pubs.acs.org
X Peng, Y Li, Z Luan, Z Di, H Wang, B Tian, Z Jia - Chemical physics letters, 2003 - Elsevier
The as-grown CNTs and graphitized CNTs were used as adsorbents to remove 1,2-dichlorobenzene from water. The experiments demonstrate that it takes only 40 min for CNTs to …
Number of citations: 693 www.sciencedirect.com
S Krishnamoorthy, JA Rivas, MD Amiridis - Journal of Catalysis, 2000 - Elsevier
The catalytic oxidation of 1,2-dichlorobenzene has been systematically investigated over a series of transition metal oxides (ie, Cr 2 O 3 , V 2 O 5 , MoO 3 , Fe 2 O 3 , and Co 3 O 4 ) …
Number of citations: 322 www.sciencedirect.com
BE Haigler, SF Nishino, JC Spain - Applied and Environmental …, 1988 - Am Soc Microbiol
A Pseudomonas sp. that was capable of growth on 1,2-dichlorobenzene (o-DCB) or chlorobenzene as a sole source of carbon and energy was isolated by selective enrichment from …
Number of citations: 198 journals.asm.org
W Deng, Q Dai, Y Lao, B Shi, X Wang - Applied Catalysis B: Environmental, 2016 - Elsevier
Ce 1−x Ti x O 2 mixed oxide catalysts with various Ti/Ce + Ti ratios were prepared by sol–gel way and used in catalytic combustion of 1,2-dichlorobenzene (o-DCB). Characterization by …
Number of citations: 166 www.sciencedirect.com
S Krishnamoorthy, JP Baker, MD Amiridis - Catalysis Today, 1998 - Elsevier
A systematic investigation of the oxidation of 1,2-dichlorobenzene (o-DCB) was conducted over a series of vanadia/titania catalysts with different V 2 O 5 loadings (ie 0.8, 3.6 and 5.8wt%…
Number of citations: 185 www.sciencedirect.com
Z Kurt, JC Spain - Environmental science & technology, 2013 - ACS Publications
Much of the microbial activity in nature takes place at interfaces, which are often associated with redox discontinuities. One example is the oxic/anoxic interface where polluted …
Number of citations: 58 pubs.acs.org
M Taralunga, J Mijoin, P Magnoux - Catalysis Communications, 2006 - Elsevier
Catalytic oxidation of 1,2-dichlorobenzene (1,2-PhCl 2 ) (667ppm) in wet air was investigated over protonic zeolites (HFAU, HBEA, HMFI, HMCM22 and ITQ2) and their corresponding …
Number of citations: 60 www.sciencedirect.com
D Van Wijk, RS Thompson, C De Rooij, V Garny… - Environmental …, 2004 - Springer
This risk assessment on 1,2-dichlorobenzene was carried out for the marine environment, following methodology given in the EU risk assessment Regulation (1488/94) and Guidance …
Number of citations: 14 link.springer.com
RR Ozer, JL Ferry - The Journal of Physical Chemistry B, 2002 - ACS Publications
In this work, we report the effectiveness of the NaY zeolite as a solid support for several photocatalytically active polyoxometalate (POM) salts (H 2 NaPW 12 O 40 , H 4 SiW 12 O 40 , or …
Number of citations: 138 pubs.acs.org

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